molecular formula C8H7BrF3N B6590557 2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine CAS No. 1122705-37-6

2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine

Cat. No.: B6590557
CAS No.: 1122705-37-6
M. Wt: 254.05 g/mol
InChI Key: DCFVBBITQYFZAT-UHFFFAOYSA-N
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Description

“2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C7H8BrN . It has a molecular weight of 186.05 . It is used in various chemical reactions and synthesis processes .


Synthesis Analysis

The synthesis of “this compound” involves a simple and efficient annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide and α,β-unsaturated carbonyl compounds with NH4OAc or amines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a bromoethyl group at the 2-position and a trifluoromethyl group at the 5-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” proceed via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 206.0±15.0 °C and a predicted density of 1.437±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Mechanism of Action

The mechanism of action of “2-(1-Bromoethyl)-5-(trifluoromethyl)pyridine” in chemical reactions involves the formation of a pyridinium ylide, which then undergoes a 1,4-Michael addition to an α,β-unsaturated carbonyl compound .

Properties

IUPAC Name

2-(1-bromoethyl)-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3N/c1-5(9)7-3-2-6(4-13-7)8(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFVBBITQYFZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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